methyl 1-{2-hydroxy-3-[3-({[(1-hydroxycyclohexyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of compounds related to the queried chemical structure often involves multi-step reactions, including the formation of piperidine derivatives through one-pot reactions or regioselective synthesis methods. For example, the synthesis of related piperidinyl-carboxylates can involve reactions with diethyl malonate and piperidine, indicating the potential pathways for synthesizing complex piperidinyl derivatives (Khan et al., 2013). Additionally, the creation of novel heterocyclic amino acids as building blocks demonstrates the intricate strategies employed in synthesizing related compounds (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted through crystallography, revealing details about hydrogen bonding and molecular packing. For instance, investigations into the crystal and molecular structure of related piperidine derivatives highlight the role of hydrogen bonds and C-H…π interactions in determining the stability and conformation of these molecules (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of piperidinyl-carboxylates and similar structures are influenced by their functional groups and molecular geometry. Studies on the chemical synthesis and reactivity of related compounds show how modifications in the molecular structure can affect their chemical behavior, including reactions with N-substituted hydrazines or transformations into bicyclic systems (Boto et al., 2001).
properties
IUPAC Name |
methyl 1-[2-hydroxy-3-[3-[[(1-hydroxycyclohexyl)methylamino]methyl]phenoxy]propyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O5/c1-30-23(28)20-8-12-26(13-9-20)16-21(27)17-31-22-7-5-6-19(14-22)15-25-18-24(29)10-3-2-4-11-24/h5-7,14,20-21,25,27,29H,2-4,8-13,15-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOFNRJUSLSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)CNCC3(CCCCC3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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